Methyl N-methylanthranilate CAS number 85-91-6 properties
Methyl N-methylanthranilate CAS number 85-91-6 properties
An In-depth Technical Guide to Methyl N-methylanthranilate (CAS 85-91-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-methylanthranilate (CAS 85-91-6) is an aromatic compound with significant applications in the flavor and fragrance industries.[1][2] This technical guide provides a comprehensive overview of its core properties, synthesis, analytical methods, and safety profile. It is a benzoate (B1203000) ester and a secondary amino compound, functionally related to N-methylanthranilic acid.[1] Known for its characteristic grape-like and mandarin orange peel-like odor, it is a component of various essential oils but is also produced synthetically.[1] This document consolidates key technical data, presents experimental protocols, and visualizes complex workflows to support research and development activities.
Chemical and Physical Properties
Methyl N-methylanthranilate is a pale yellow liquid that may solidify at cooler temperatures, exhibiting a bluish fluorescence.[3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 85-91-6 | [4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [1][5][6][7] |
| Molecular Weight | 165.19 g/mol | [1][6] |
| Appearance | Pale yellow to amber clear liquid to solid | [3][4] |
| Odor | Fruity, musty, sweet, neroli, powdery, phenolic, wine-like; orange and mandarin peel-like | [1] |
| Melting Point | 17-19 °C | [1][5][] |
| Boiling Point | 256-258 °C | [1][5][] |
| Density | 1.126 g/mL at 25 °C | [1][5][] |
| Flash Point | >102.6 °C (>230 °F) | [1][5] |
| Refractive Index | n20/D 1.579 - 1.581 | [1][] |
| Solubility | Insoluble in water; slightly soluble in glycerol; soluble in oils and miscible with ethanol, DMSO, and diethyl ether.[6][9] | [6][9] |
| Vapor Pressure | 2.74 Pa at 25 °C | [1] |
| LogP (Octanol/Water) | 2.81 - 3.084 at 25 °C | [1][10] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Methyl N-methylanthranilate.
-
NMR Spectroscopy: 1H NMR and 13C NMR spectral data are available and have been cataloged in spectral databases.[6][9]
-
Infrared (IR) Spectroscopy: IR spectral data has been collected and is available for reference.[6][9]
-
Mass Spectrometry (MS): Mass spectral data is available, aiding in molecular weight determination and structural elucidation.[6]
-
UV Spectroscopy: UV spectral data has also been recorded.[9]
Synthesis and Manufacturing
The primary industrial synthesis of Methyl N-methylanthranilate involves the reductive alkylation of methyl anthranilate with formaldehyde (B43269).[2] This process is favored for its high yield and purity.[2][11]
Experimental Protocol: Reductive Alkylation of Methyl Anthranilate
This protocol is based on a method described in U.S. Patent 4,633,009.[2]
Materials:
-
Methyl anthranilate
-
Ethyl acetate (B1210297)
-
5% Palladium on carbon catalyst
-
37% aqueous formaldehyde solution
-
Hydrogen gas
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution)
Procedure:
-
In a pressure reactor (e.g., a 2 L Parr pressure reactor), combine methyl anthranilate (302 g, 2.0 mol), ethyl acetate (700 mL), and 5% palladium on carbon catalyst (30 g).[2]
-
Cool the mixture to 5 °C.
-
Add 37% aqueous formaldehyde solution (160 mL, 2.12 mol) to the cooled mixture.[2]
-
Pressurize the reactor with hydrogen to an initial pressure of 50 psig and maintain continuous stirring.[2]
-
Continue the reaction at 25 °C until hydrogen uptake ceases (approximately 6 hours).[2]
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any acidic components.[2]
-
Separate the organic layer and wash it with a saturated sodium chloride solution (100 mL).[2]
-
Dry the organic layer.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by distillation to yield Methyl N-methylanthranilate as a colorless liquid. The expected boiling point is 130°-133° C at 12 mmHg.[2]
Expected Yield: Approximately 85-96.5% of the theoretical yield, with a purity of 97-99% as determined by GLC.[2]
Analytical Methods
The quantification and identification of Methyl N-methylanthranilate in various matrices, such as flavorings and fragrances, are typically performed using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of volatile and semi-volatile compounds like Methyl N-methylanthranilate. It provides both qualitative and quantitative information. A typical workflow involves sample preparation, injection into the GC system for separation, and detection by a mass spectrometer.
Liquid Chromatography (LC): For non-volatile samples or when derivatization is not desired, liquid chromatography can be employed. A method for determining methyl anthranilate in beverages uses a C18 column with a mobile phase of acetonitrile (B52724) and potassium phosphate (B84403) buffer, with UV detection.[12] This methodology can be adapted for Methyl N-methylanthranilate.
Applications
Methyl N-methylanthranilate is a valuable ingredient in several industries due to its distinct aroma and flavor profile.
-
Fragrance Industry: It is extensively used in perfumes, soaps, detergents, shampoos, and various cosmetic products.[2] Its sweet, floral, and fruity notes make it a popular choice for creating complex scents.
-
Flavor Industry: This compound is widely used in flavor compositions, particularly for grape, "Tutti-frutti," and citrus blends.[2] It is also found naturally in citrus fruits and honey.[3]
-
Biological Activity: Recent studies have highlighted its potential biological activities, including antinociceptive (pain-relieving) and antiparasitic effects.[][13]
Toxicology and Safety
The safety of Methyl N-methylanthranilate has been evaluated by various regulatory bodies. The primary toxicological concern is its phototoxicity.
| Endpoint | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat (female) | Oral | > 2,000 mg/kg | [10] |
| Acute Dermal LD50 | Rat (male and female) | Dermal | > 2,000 mg/kg | [10] |
| Skin Irritation | Rat | Dermal | Does not cause skin irritation (24h) | [10] |
| Eye Irritation | - | - | Causes serious eye irritation (H319) | [10] |
| Phototoxicity | Human | Dermal | Phototoxic; NOEL = 0.5% | [3][14] |
Phototoxicity: Methyl N-methylanthranilate is known to be phototoxic, meaning it can cause skin irritation or damage when exposed to UV light.[3][14][15] Due to this property, its use is restricted in leave-on products.[14][15] The Scientific Committee on Consumer Safety (SCCS) has stated that it should not be used in sunscreen products or those marketed for UV exposure.[15] It is considered safe for use up to 0.1% in leave-on products and 0.2% in rinse-off products.[15]
Nitrosamine Formation: As a secondary amine, Methyl N-methylanthranilate has the potential to form nitrosamines in the presence of nitrosating agents.[16][17] Nitrosamines are a class of compounds that are often carcinogenic.[17]
Handling and Storage: It is recommended to handle Methyl N-methylanthranilate in a well-ventilated area and wear appropriate personal protective equipment, including eye protection.[10] It should be stored in a tightly closed container in a cool place.[][9]
Regulatory Information
Methyl N-methylanthranilate is regulated by various bodies for its use in food and cosmetic products.
-
FDA: It is listed by the FDA as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption.[4]
-
IFRA: The International Fragrance Association (IFRA) has set standards restricting its use concentration in leave-on products due to its phototoxic effects.[15]
-
SCCS (Europe): The Scientific Committee on Consumer Safety has issued opinions on its safety in cosmetic products, recommending concentration limits for different product types.[14][15]
References
- 1. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]
- 2. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. dimethyl anthranilate, 85-91-6 [thegoodscentscompany.com]
- 5. AB125570 | CAS 85-91-6 – abcr Gute Chemie [abcr.com]
- 6. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 9. Page loading... [guidechem.com]
- 10. manuals.plus [manuals.plus]
- 11. prepchem.com [prepchem.com]
- 12. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ec.europa.eu [ec.europa.eu]
- 15. health.ec.europa.eu [health.ec.europa.eu]
- 16. perfumersworld.com [perfumersworld.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
